1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine
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Overview
Description
1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine typically involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted phenyl or chlorophenoxy derivatives.
Scientific Research Applications
1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3-Chlorophenoxy)ethyl]-4-methylpiperazine
- 1-[2-(4-Chlorophenoxy)ethyl]-4-phenylpiperazine
- 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine
Uniqueness
1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
Molecular Formula |
C18H21ClN2O |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]-4-phenylpiperazine |
InChI |
InChI=1S/C18H21ClN2O/c19-16-5-4-8-18(15-16)22-14-13-20-9-11-21(12-10-20)17-6-2-1-3-7-17/h1-8,15H,9-14H2 |
InChI Key |
CMDAEMVPUJBEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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